molecular formula C20H24N4O2S B14987428 N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

Cat. No.: B14987428
M. Wt: 384.5 g/mol
InChI Key: ZPHSLYMWKFHJPS-UHFFFAOYSA-N
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Description

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable benzodiazole derivative.

    Attachment of the Thiophene Carboxamide Group: The final step involves the formation of the thiophene carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted morpholine and thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have bioactive properties, making it a candidate for drug development, particularly in targeting neurological or inflammatory conditions.

    Materials Science: Its unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: The compound could be used as a probe or tool in biochemical assays to study various biological pathways.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole core is known to interact with various biological targets, potentially affecting neurotransmitter systems or inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole and 2-phenylbenzimidazole share the benzodiazole core and have similar bioactive properties.

    Morpholine Derivatives: Compounds such as N-methylmorpholine and morpholine-4-carboxamide are structurally related and used in various chemical applications.

    Thiophene Carboxamide Derivatives: Compounds like 2-thiophenecarboxamide and 2-thiophenecarboxylic acid are similar in structure and used in materials science and medicinal chemistry.

Uniqueness

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is unique due to the combination of its structural elements, which confer specific electronic and steric properties

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H24N4O2S/c1-14(2)24-17-6-5-15(21-20(25)18-4-3-11-27-18)12-16(17)22-19(24)13-23-7-9-26-10-8-23/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,21,25)

InChI Key

ZPHSLYMWKFHJPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CN4CCOCC4

Origin of Product

United States

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